molecular formula C10H16N2OS B12905506 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one CAS No. 88570-37-0

5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one

Cat. No.: B12905506
CAS No.: 88570-37-0
M. Wt: 212.31 g/mol
InChI Key: NQDLDMIQGRIORG-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and methylthio groups. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 5,6-dimethylpyrimidine and 3-(methylthio)propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.

    Automated Purification Systems: Advanced purification systems are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical processes.

    Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.

    Altering Gene Expression: It can affect the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-2-(methylthio)pyrimidin-4(1H)-one: This compound lacks the propyl group but shares similar chemical properties.

    5,6-Dimethyl-2-(3-(ethylthio)propyl)pyrimidin-4(1H)-one: This compound has an ethylthio group instead of a methylthio group.

    5,6-Dimethyl-2-(3-(methylthio)butyl)pyrimidin-4(1H)-one: This compound has a butyl group instead of a propyl group.

Uniqueness

5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and methylthio groups, along with the propyl chain, makes it a valuable compound for various research and industrial applications.

Biological Activity

5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methylsulfanyl group and a propyl chain, contributing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C10H16N2OS
  • Molecular Weight : 216.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 88570-37-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : This compound has shown significant inhibitory activity against RTKs, which are critical in cell signaling pathways associated with cancer progression and metastasis .
  • Impact on Adenylyl Cyclase Activity : Research indicates that derivatives of pyrimidinones can selectively inhibit adenylyl cyclase type 1 (AC1), which is involved in pain signaling pathways. This inhibition may contribute to analgesic effects in inflammatory pain models .
  • Antitumor Activity : The compound exhibits potential as an antitumor agent by inducing apoptosis in cancer cells through the modulation of various signaling pathways .

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Antitumor ActivityInduces apoptosis in cancer cell lines; selective for RTKs involved in tumor growth.
Pain ManagementInhibits AC1 selectively, reducing pain sensitivity in animal models.
CytotoxicityLow toxicity observed in normal cell lines; effective at nanomolar concentrations.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

Case Study 2: Pain Relief Mechanism

Another investigation focused on the analgesic properties of related pyrimidinones, revealing that the compound effectively reduced pain responses in inflammatory models by inhibiting AC1 activity without significant side effects .

Properties

CAS No.

88570-37-0

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

4,5-dimethyl-2-(3-methylsulfanylpropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2OS/c1-7-8(2)11-9(12-10(7)13)5-4-6-14-3/h4-6H2,1-3H3,(H,11,12,13)

InChI Key

NQDLDMIQGRIORG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CCCSC)C

Origin of Product

United States

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